molecular formula C15H21N5O2 B6968085 1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one

1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one

Cat. No.: B6968085
M. Wt: 303.36 g/mol
InChI Key: IMRCQVHYPDWTQR-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one is a complex organic compound that features a morpholine ring, a triazolopyridine moiety, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Formation of the Propanone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, and other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine Derivatives: These compounds share the triazolopyridine core and exhibit similar biological activities.

    Morpholine-Containing Compounds: Compounds with a morpholine ring are often used in medicinal chemistry for their pharmacological properties.

Uniqueness

1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-12(15-18-17-13-4-2-3-7-20(13)15)16-6-5-14(21)19-8-10-22-11-9-19/h2-4,7,12,16H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRCQVHYPDWTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NCCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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